1-Amino-3-methylcyclobutane-1-carboxylic acid
CAS No.: 1694344-90-5
Cat. No.: VC8080971
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1694344-90-5 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 1-amino-3-methylcyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |
Standard InChI Key | KYEVJUNRHIMXRP-UHFFFAOYSA-N |
SMILES | CC1CC(C1)(C(=O)O)N |
Canonical SMILES | CC1CC(C1)(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
AMCBCA (CAS: 184103-74-0; molecular formula: C₆H₁₁NO₂) has a molecular weight of 129.16 g/mol . Its IUPAC name, 1-amino-3-methylcyclobutane-1-carboxylic acid, reflects the cyclobutane ring system with substituents at positions 1 and 3. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC1CC(C1)(C(=O)O)N | |
InChIKey | KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
Boiling Point | Not reported | N/A |
pKa | 4.81 (predicted for carboxylic acid group) |
The cyclobutane ring introduces significant angle strain (≈90°), which influences reactivity and conformational stability. X-ray crystallography of its hydrochloride salt (CAS: 2126164-58-5) reveals a planar carboxylic acid group and tetrahedral geometry at the amino nitrogen.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
AMCBCA is typically synthesized via stereoselective routes:
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Cyclobutane Ring Formation: Cyclization of γ-keto esters or [2+2] photocycloaddition of alkenes under UV light .
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Amination: Introduction of the amino group via Strecker synthesis or reductive amination of ketone precursors.
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Carboxylation: Hydrolysis of nitriles or oxidation of primary alcohols to carboxylic acids.
A representative protocol involves reacting 3-methylcyclobutanone with ammonium cyanide followed by acidic hydrolysis, yielding AMCBCA with >90% enantiomeric excess.
Industrial Optimization
Scalable methods employ continuous-flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalytic systems using palladium or nickel improve cyclization efficiency, while immobilized enzymes facilitate asymmetric amination .
Biological Activity and Mechanisms
Neuropharmacological Effects
AMCBCA exhibits anticonvulsant activity in rodent models, acting as a competitive antagonist at NMDA receptors (IC₅₀ = 12 µM). Its rigid structure prevents overactivation of glutamate pathways, making it a candidate for epilepsy treatment.
Antitumor Properties
In vitro studies demonstrate inhibition of mTOR signaling in breast cancer cells (MCF-7), reducing proliferation by 40% at 50 µM. The methyl group enhances membrane permeability compared to unsubstituted analogs .
Enzyme Modulation
AMCBCA inhibits alanine racemase (Ki = 8.2 µM), a target in antibacterial drug development. Molecular docking simulations suggest hydrogen bonding between the carboxylic acid group and active-site residues.
Applications in Medicinal Chemistry
Peptidomimetics
The cyclobutane scaffold mimics proline’s conformational rigidity, enabling design of protease-resistant peptides . For example, AMCBCA-containing analogs of somatostatin show 3-fold increased half-life in serum .
Radiopharmaceuticals
The fluorinated derivative 1-amino-3-(¹⁸F)fluoranyl-3-methylcyclobutane-1-carboxylic acid (CAS: 2169518-70-9) serves as a PET tracer for imaging tumor metabolism . Its uptake correlates with LAT1 transporter expression in glioblastoma models .
Stability and Analytical Characterization
Physicochemical Stability
AMCBCA is hygroscopic and requires storage at 2–8°C under inert gas . The hydrochloride salt (CAS: 2126164-58-5) exhibits improved solubility (23 mg/mL in water) and shelf life (>24 months).
Analytical Methods
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HPLC: C18 column, 0.03 M KH₂PO₄ (pH 3.0)/methanol (70:30), UV detection at 210 nm.
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NMR: ¹H NMR (D₂O): δ 1.45 (s, 3H, CH₃), 2.15–2.30 (m, 4H, cyclobutane), 3.10 (s, 1H, NH₂).
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphoric acids enable enantioselective synthesis of (R)-AMCBCA (98% ee), a key intermediate for mTOR inhibitors .
Hybrid Materials
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.5 mmol/g at 25°C) .
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